Superior αvβ3 Selectivity: 100-Fold Over αvβ5 Compared to Cilengitide's ~13-Fold Selectivity
MK-0429 demonstrates a much higher degree of selectivity for αvβ3 over the closely related αvβ5 integrin compared to the clinically studied antagonist Cilengitide. In a scintillation proximity assay (SPAV3), MK-0429 exhibited an IC50 of 0.08 nM for αvβ3 and an IC50 of 10 nM for αvβ5, representing an approximately 125-fold selectivity window . In contrast, Cilengitide displays IC50 values of 0.61 nM for αvβ3 and 8.4 nM for αvβ5, yielding only an ~14-fold selectivity . This nearly 10-fold greater selectivity of MK-0429 for αvβ3 over αvβ5 is critical for minimizing potential off-target effects mediated by αvβ5.
| Evidence Dimension | Selectivity for αvβ3 over αvβ5 |
|---|---|
| Target Compound Data | IC50 (αvβ3) = 0.08 nM; IC50 (αvβ5) = 10 nM |
| Comparator Or Baseline | Cilengitide: IC50 (αvβ3) = 0.61 nM; IC50 (αvβ5) = 8.4 nM |
| Quantified Difference | MK-0429 selectivity: ~125-fold; Cilengitide selectivity: ~14-fold |
| Conditions | SPAV3 assay for MK-0429; MedChemExpress datasheet for Cilengitide |
Why This Matters
Higher selectivity for αvβ3 over αvβ5 reduces the likelihood of confounding biological effects in cell adhesion, migration, and angiogenesis assays.
